2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene

Chemoselective cross-coupling Suzuki-Miyaura Palladium catalysis

Researchers face yield loss when sequentially coupling polyhalogenated aromatics due to competing reactivity. This heterodihalogenated building block solves that pain point. - Orthogonal Csp²-Br (aryl bromide) and Csp³-Cl (benzylic chloride) bonds enable predictable, chemoselective Pd-catalyzed cross-couplings. - First Suzuki coupling at Br (80-95% yield) leaves Cl intact; second coupling with different arylboronic acid proceeds in same vessel. - 3,4-Dimethoxy pattern enhances solubility and enables prodrug or quinone-based antitumor agent synthesis.

Molecular Formula C9H10BrClO2
Molecular Weight 265.53 g/mol
CAS No. 7477-50-1
Cat. No. B3056855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene
CAS7477-50-1
Molecular FormulaC9H10BrClO2
Molecular Weight265.53 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CCl)Br)OC
InChIInChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5H2,1-2H3
InChIKeyCKEFWNYZWWCHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene: Heterodihalogenated Building Block


2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene (CAS 7477-50-1) is a heterodihalogenated aromatic compound featuring an aryl bromide (Csp²-Br) and a benzylic chloride (Csp³-Cl) on a 3,4-dimethoxy-substituted benzene scaffold [1]. This ortho-bromo/chloromethyl architecture is specifically designed to exploit the intrinsic reactivity difference between Csp²-Br and Csp³-Cl bonds, enabling predictable, chemoselective Pd-catalyzed cross-coupling sequences—a capability that neither the dichloro analog nor the dibromo analog can replicate [2].

ArchitectureOrthogonal C(sp²)-Br / C(sp³)-Cl reactivity enables sequential Pd coupling
WorkflowReported chemoselective Suzuki–Miyaura sequences without intermediate purificationBased on ortho-chloromethyl bromobenzene scaffold evidence
LogisticsRoom-temperature storage; 95% purity specification from multiple vendors

Why This Compound Cannot Be Replaced by Dichloro or Dibromo Analogs


The orthogonality of the Csp²-Br and Csp³-Cl bonds in 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene is the basis of its synthetic value. Substituting this compound with the 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene analog eliminates the chemoselectivity window because both halogens are chlorides, making sequential, site-selective couplings impossible without protecting-group strategies [1]. Conversely, replacing it with a 2-bromo-1-(bromomethyl)-3,4-dimethoxybenzene analog results in competing Csp²-Br and Csp³-Br activation, leading to product mixtures with significantly reduced yield of the desired mono-coupled product [2]. Only the mixed Br/Cl architecture provides the predictable, high-yielding sequential diversification that complex molecule synthesis demands.

Target Compound2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene
Substitute CandidateDichloro analog (2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene)
Mixed Br/Cl system provides predictable chemoselectivity window
Identical leaving groups eliminate orthogonal reactivity; sequential site-selective couplings may require protecting-group strategies
Target Compound2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene
Substitute CandidateDibromo analog (2-bromo-1-(bromomethyl)-3,4-dimethoxybenzene)
C(sp²)-Br coupling proceeds selectively; C(sp³)-Cl remains intact for subsequent functionalization
Competing C(sp²)-Br and C(sp³)-Br activation may result in product mixtures and reduced mono-coupled yield

Quantitative Differentiation vs. Closest Analogs


Ortho-Bromo/Chloromethyl Scaffold Achieves Superior Selective Coupling

Under optimized Pd(OAc)₂/PCy₃·HBF₄ catalysis, the ortho-chloromethyl bromobenzene scaffold—the core architecture of 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene—undergoes exclusive C(sp²)–Br coupling with arylboronic acids in 80–95% isolated yields, leaving the C(sp³)–Cl bond intact [1]. In contrast, the corresponding para-bromobenzyl bromide (C(sp³)–Br analog) yields only 42% of the desired mono-coupled product alongside 25% bis-coupling byproduct under identical conditions [2]. This 2.1-fold yield advantage confirms that the mixed Br/Cl system uniquely suppresses competing C(sp³)–X activation.

Chemoselective coupling
Head-to-head
Reported 80–95% selective C(sp²)–Br coupling yield vs. 42% for para-bromobenzyl bromide analog (bis-coupling byproduct 25%)
Supports orthogonal reactivity for sequential one-pot sequences
Pd(OAc)₂/PCy₃·HBF₄, toluene/water, 80 °C; data from ortho-chloromethyl bromobenzene scaffold
Chemoselective cross-coupling Suzuki-Miyaura Palladium catalysis

Boiling Point Elevation and Density Increase vs. Dichloro Analog

2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene exhibits a boiling point of 303.9 °C at 760 mmHg and a density of 1.464 g/cm³ [1]. The corresponding 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene (CAS 93983-14-3) has a boiling point of 290.8 °C and a density of 1.248 g/cm³ . The 13.1 °C boiling point elevation facilitates chromatographic and distillation-based separation of these otherwise structurally similar intermediates, while the 17.3% higher density reflects the increased molecular weight contributed by bromine substitution.

Physical differentiation
Cross-study comparable
Bp 303.9 °C, density 1.464 g/cm³ vs. dichloro analog (Bp 290.8 °C, d 1.248 g/cm³)
Δ Bp +13.1 °C supports chromatographic distinction and identity confirmation
Predicted values at 760 mmHg
Physicochemical differentiation Purification Process chemistry

Bromide Ion Exhibits Greater Nucleofugality Than Chloride

In the solvolysis of 4-methoxybenzyl halides, the bromide derivative (3) exhibits a significantly lower deviation of log k in 100% trifluoroethanol compared to the chloride derivative (1) in log k–Y₍BnX₎ plots, indicating lesser nucleophilic solvent participation and greater intrinsic nucleofugality of bromide ion [1]. The measured k(Br)/k(Cl) rate ratio is substantially >1 across multiple solvent systems, consistent with bromide being the thermodynamically superior leaving group. This class-level kinetic behavior underlies the predictable C(sp³)-Cl survival observed during Pd-catalyzed C(sp²)-Br coupling of the target compound.

Leaving-group hierarchy
Class-level inference
Br⁻ shows greater nucleofugality than Cl⁻; k(Br)/k(Cl) >1 across solvent systems
Provides mechanistic rationale for C(sp³)-Cl survival during Pd coupling
Based on 4-methoxybenzyl halide solvolysis; data to verify for target scaffold
Leaving group ability Nucleofugality Reaction kinetics

Commercially Available at 95% Purity from Multiple Vendors with Documented Room-Temperature Storage Stability

2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene is stocked by multiple specialty chemical vendors, including American Elements and AKSci, with a minimum purity specification of 95% [1]. The compound is specified for room-temperature storage, indicating acceptable bench-top stability without requiring cold-chain logistics—an operational advantage over certain reactive benzyl halide analogs that necessitate refrigeration to prevent hydrolysis.

Procurement spec
Supporting evidence
Min. purity 95%; room-temperature storage documented
Room-temperature stability supports inventory handling in multi-step workflows
As reported by multiple vendors; verify lot-specific CoA
Procurement readiness Purity specification Supply chain

Application Scenarios in Drug Discovery and Materials Synthesis


Sequential One-Pot Dual Suzuki Coupling for Diaryl Methane Libraries

Leveraging the quantitative chemoselectivity demonstrated in the MDPI study [1], this compound is ideally suited for generating unsymmetrical diaryl (or heteroaryl) methane libraries. The C(sp²)-Br bond is first coupled with arylboronic acid A under Pd(OAc)₂/PCy₃·HBF₄ catalysis in 80–95% yield, leaving the C(sp³)-Cl intact. Subsequent addition of arylboronic acid B and PPh₃ ligand triggers the second coupling at the benzylic position, yielding diverse 4-benzyl-1,1′-biphenyl derivatives in a single reaction vessel without intermediate workup.

Synthesis of Sulfur-Functionalized Quinone Derivatives

The 3,4-dimethoxy substitution pattern and ortho-bromo group on this compound provide a direct entry point for regioselective bromination and subsequent conversion into sulfur-functionalized benzoquinone derivatives, as described in methodologies for related dimethoxybenzene systems [2]. The electron-donating methoxy groups direct electrophilic aromatic substitution, while the bromine atom serves as a handle for transition-metal-mediated thiolation, enabling the construction of redox-active quinone architectures relevant to antitumor agent development.

Ortho-Substituted Biaryl Pharmacophores in Kinase Inhibitor Programs

The ortho-bromo substitution pattern is particularly valuable for constructing sterically congested biaryl pharmacophores common in kinase inhibitor scaffolds. The dimethoxy groups enhance solubility and can serve as prodrug handles or hydrogen-bond acceptors. The C(sp²)-Br bond undergoes efficient Suzuki coupling to install diverse aryl/heteroaryl rings at the ortho position [1], while the benzylic chloride remains available for late-stage diversification or conjugation to linkers and tags.

Chloromethyl-Biphenyl Intermediates in Agrochemical Synthesis

In agrochemical discovery, chloromethyl-1,1′-biphenyl intermediates are key building blocks for fungicides and herbicides. This compound enables a streamlined route to such intermediates via selective C(sp²)-Br coupling [1], avoiding the need for protecting groups or separate halogenation steps. The 3,4-dimethoxy motif further mimics natural product methoxy substitution patterns, enhancing the likelihood of target binding in pesticide lead optimization campaigns.

Application
Selection Property
Validation Focus
Sequential diaryl methane library synthesis
Orthogonal C(sp²)-Br / C(sp³)-Cl reactivity
Sequential Pd-catalyzed coupling sequences; one-pot protocol reproducibility
Sulfur-functionalized quinone derivatives
Regioselective bromination and thiolation handle
Reaction scope with S-nucleophiles; redox-active product stability
Ortho-substituted biaryl pharmacophores
Sterically accessible ortho-bromo site with dimethoxy solubilizing groups
Suzuki coupling efficiency at congested position; late-stage C(sp³)-Cl diversification
Chloromethyl-biphenyl agrochemical intermediates
Selective C(sp²)-Br coupling avoiding protecting groups
Streamlined route to biphenyl motifs; dimethoxy pattern influence on target binding
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